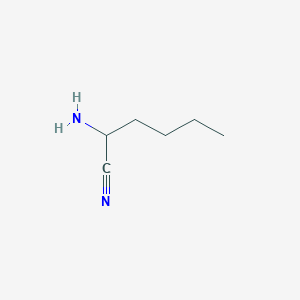![molecular formula C16H20N2O3S2 B15110612 N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110612.png)
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and thieno[3,4-d][1,3]thiazole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining the phenyl derivative with the thiazole precursor under acidic or basic conditions.
Oxidation Reactions: Introducing the dioxido groups using oxidizing agents such as hydrogen peroxide or peracids.
Amidation Reactions: Forming the propanamide moiety through reactions with amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxido groups or other parts of the molecule.
Reduction: Reduction reactions can potentially convert the dioxido groups back to sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways to exert its effects.
相似化合物的比较
N-[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can be compared with other similar compounds, such as:
Thiazole Derivatives: Known for their diverse biological activities.
Phenyl Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Sulfoxides and Sulfones: Compounds with similar oxidation states and chemical properties.
This compound’s unique combination of a thieno[3,4-d][1,3]thiazole ring and a propanamide moiety distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.
属性
分子式 |
C16H20N2O3S2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
N-[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-15(19)17-16-18(12-6-5-10(2)11(3)7-12)13-8-23(20,21)9-14(13)22-16/h5-7,13-14H,4,8-9H2,1-3H3 |
InChI 键 |
CVCNKGUARBFDBW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15110529.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15110533.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B15110536.png)
![6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one](/img/structure/B15110540.png)
![5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15110548.png)
![4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid](/img/structure/B15110556.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone](/img/structure/B15110557.png)
![4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B15110569.png)

![(5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110582.png)
![5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110600.png)

![4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110617.png)

